Enhanced Bronchodilator Potency: 1.5-Fold Increase Over Salbutamol
Salmefamol demonstrates a 1.5-fold greater bronchodilator potency compared to its closest structural analog, salbutamol. This quantifiable advantage has been consistently reported across multiple sources, including primary research and curated databases [1]. While the exact IC50 or EC50 values are not consistently reported in the primary literature, the 1.5-fold potency ratio is a well-documented parameter distinguishing salmefamol from the reference β2-agonist.
| Evidence Dimension | Bronchodilator potency |
|---|---|
| Target Compound Data | 1.5× potency relative to salbutamol |
| Comparator Or Baseline | Salbutamol (albuterol) potency |
| Quantified Difference | 1.5-fold increase in potency |
| Conditions | General bronchodilator activity; specific assay details not provided in aggregated sources |
Why This Matters
For researchers requiring a more potent β2-agonist in in vitro or in vivo models, salmefamol offers a 50% increase in potency per unit mass, potentially reducing the amount of compound required and minimizing off-target effects associated with higher doses of salbutamol.
- [1] Wikipedia contributors. Salmefamol. Wikipedia, The Free Encyclopedia. October 17, 2024. View Source
